![molecular formula C11H12N8O B7547197 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide, also known as EPAC or ESI-09, is a small molecule inhibitor that targets exchange protein activated by cyclic AMP (EPAC). EPAC is a signaling protein that plays a crucial role in various physiological processes, including insulin secretion, cardiovascular function, and neuronal development. The inhibition of EPAC by EPAC inhibitors such as ESI-09 has been shown to have potential therapeutic applications in various diseases.
作用机制
ESI-09 binds to the catalytic site of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide and inhibits its activity. This compound is a guanine nucleotide exchange factor (GEF) that activates the small GTPase Rap1 and Rap2. Inhibition of this compound by ESI-09 prevents the activation of Rap1 and Rap2, leading to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
ESI-09 has been shown to have various biochemical and physiological effects, including:
1. Modulation of insulin secretion: Inhibition of this compound by ESI-09 has been shown to enhance insulin secretion from pancreatic beta cells.
2. Regulation of blood pressure: Inhibition of this compound by ESI-09 has been shown to lower blood pressure in hypertensive animal models.
3. Anti-inflammatory effects: ESI-09 has been shown to have anti-inflammatory effects by inhibiting the activation of pro-inflammatory signaling pathways.
实验室实验的优点和局限性
ESI-09 has several advantages and limitations for lab experiments. Some of the notable advantages include:
1. Specificity: ESI-09 is a specific inhibitor of 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide and does not affect other signaling pathways.
2. Potency: ESI-09 has a high potency and can be used at low concentrations.
3. Availability: ESI-09 is commercially available and can be easily obtained for lab experiments.
Some of the limitations of ESI-09 for lab experiments include:
1. Solubility: ESI-09 has limited solubility in aqueous solutions, which can make it challenging to use in some experiments.
2. Stability: ESI-09 is not stable in some solvents and can degrade over time.
3. Off-target effects: Although ESI-09 is a specific inhibitor of this compound, it can have off-target effects in some experiments.
未来方向
There are several future directions for the research on ESI-09 and its potential therapeutic applications. Some of the notable future directions include:
1. Development of more potent and specific 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide inhibitors.
2. Investigation of the role of this compound in various diseases and physiological processes.
3. Clinical trials to evaluate the safety and efficacy of this compound inhibitors in humans.
4. Development of targeted drug delivery systems for this compound inhibitors to improve their efficacy and reduce side effects.
5. Investigation of the potential use of this compound inhibitors in combination with other drugs for synergistic effects.
Conclusion:
ESI-09 is a small molecule inhibitor that targets this compound and has potential therapeutic applications in various diseases. The synthesis of ESI-09 involves several steps, including the preparation of starting materials, reaction, and purification. ESI-09 has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, cardiovascular diseases, and cancer. The inhibition of this compound by ESI-09 has been shown to have various biochemical and physiological effects, including modulation of insulin secretion, regulation of blood pressure, and anti-inflammatory effects. ESI-09 has several advantages and limitations for lab experiments, and there are several future directions for research on this compound inhibitors.
合成方法
The synthesis of ESI-09 involves several steps, including the preparation of starting materials, reaction, and purification. The starting materials used in the synthesis of ESI-09 include 4-amino-1H-pyrazolo[3,4-d]pyrimidine, ethyl 4-bromopyrazole-3-carboxylate, and 1-bromo-2-chloroethane. The reaction involves the coupling of these starting materials using various reagents and solvents, followed by purification using chromatography techniques.
科学研究应用
ESI-09 has been extensively studied for its potential therapeutic applications in various diseases. Some of the notable scientific research applications of ESI-09 include:
1. Diabetes: 1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide plays a crucial role in insulin secretion from pancreatic beta cells. Inhibition of this compound by ESI-09 has been shown to enhance insulin secretion and improve glucose tolerance in diabetic animal models.
2. Cardiovascular diseases: this compound is involved in various cardiovascular functions, including regulation of blood pressure, cardiac hypertrophy, and angiogenesis. ESI-09 has been shown to have potential therapeutic applications in various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.
3. Cancer: this compound is involved in various cellular processes, including cell proliferation, migration, and invasion. Inhibition of this compound by ESI-09 has been shown to have anti-cancer effects in various cancer cell lines.
属性
IUPAC Name |
1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8O/c1-2-19-4-7(8(18-19)9(12)20)16-10-6-3-15-17-11(6)14-5-13-10/h3-5H,2H2,1H3,(H2,12,20)(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTKJKRPWXVXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC2=NC=NC3=C2C=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

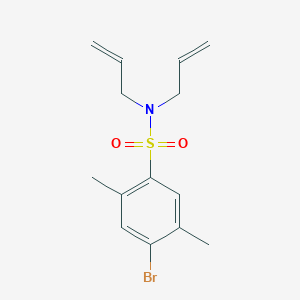
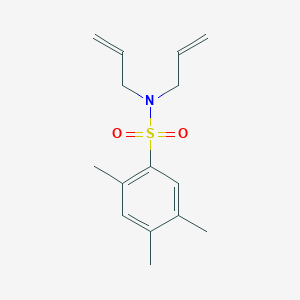
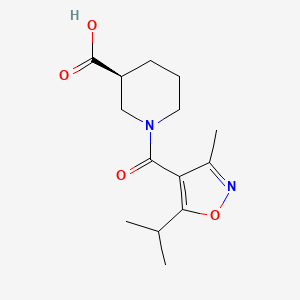
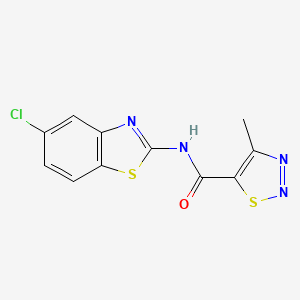
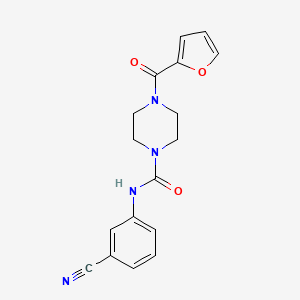
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547201.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)

![5-[(3-Fluorophenyl)methyl]-1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7547229.png)
![N-[(2-methoxypyridin-4-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7547236.png)
![N-[4-(dimethylamino)-2-methylphenyl]-4-methylsulfonylbenzamide](/img/structure/B7547239.png)